6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Overview
Description
6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a benzofuran ring fused with a cyclohexane ring and two methyl groups at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-4,4-dimethyl-2-cyclohexenone with an acid catalyst can lead to the formation of the desired benzofuran derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological response.
Comparison with Similar Compounds
6,7-dihydro-1-benzofuran-4(5H)-one: Lacks the two methyl groups at the 6th position.
6-methyl-6,7-dihydro-1-benzofuran-4(5H)-one: Contains only one methyl group at the 6th position.
7,8-dihydro-1-benzofuran-4(5H)-one: Has a different position of the double bond in the cyclohexane ring.
Uniqueness:
6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to the presence of two methyl groups at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)5-8(11)7-3-4-12-9(7)6-10/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYKXUAFRJYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CO2)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364114 | |
Record name | 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76230-27-8 | |
Record name | 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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